Titanium triisostearoylisopropoxide

Overview

Description

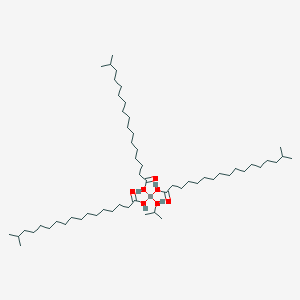

Titanium triisostearoylisopropoxide (CAS 61417-49-0) is an organotitanium compound widely used as a coupling agent in industrial and cosmetic applications. Its molecular formula is C₅₇H₁₁₂O₇Ti, with a molecular weight ranging from 915.41 to 957.36 depending on isotopic variations . Key physical properties include a boiling point of 400.8°C (at 760 mmHg), density of 0.95 g/cm³, and a logP value of 19.2, indicating high lipophilicity . Structurally, it features one isopropoxide group and three isostearoyl (branched C₁₈) chains bound to a central titanium atom, which enhances its compatibility with organic matrices .

This compound is produced in high-purity grades (99% to 99.999%) for specialized applications, such as surface modification of inorganic fillers (e.g., pigments, silica) in polymers, coatings, and cosmetics . In cosmetics, it improves the dispersion of powders (e.g., titanium dioxide, mica) in liquid foundations, reducing agglomeration and enhancing texture .

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The primary synthesis route involves the reaction of titanium isopropoxide with isostearic acid under anhydrous conditions. This process replaces three isopropoxy groups in titanium isopropoxide with isostearate ligands, forming titanium triisostearoylisopropoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isostearic acid displaces isopropanol.

Key Reaction:

4 + 3 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Ti(OiPr)(OOCR)}3 + 3 \text{HOiPr}

(R = iso-octadecyl group)

Stepwise Preparation Protocol

Reaction Setup and Conditions

-

Solvent Selection : Anhydrous toluene or xylene is used to dissolve titanium isopropoxide and isostearic acid, ensuring compatibility with hydrophobic reactants.

-

Molar Ratios : A 1:3 molar ratio of titanium isopropoxide to isostearic acid is critical for complete substitution. Excess isostearic acid may lead to byproducts.

-

Temperature and Time : The reaction is conducted at 80–100°C for 6–12 hours under nitrogen or argon to prevent oxidation.

Byproduct Removal

Isopropanol, a byproduct, is removed via vacuum distillation (50–60°C, 10–15 mmHg) to shift the equilibrium toward product formation.

Purification

The crude product is purified through:

-

Solvent Evaporation : Residual toluene is removed under reduced pressure.

-

Filtration : Insoluble residues are filtered using a 0.2 μm PTFE membrane.

Optimization Parameters

Experimental studies highlight the impact of variables on yield and purity:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 85–95°C | Maximizes substitution rate |

| Reaction Time | 8–10 hours | Ensures completion |

| Solvent Volume | 3:1 (v/w) | Prevents viscosity issues |

| Stirring Rate | 400–600 rpm | Enhances mixing |

Characterization and Quality Control

Spectroscopic Analysis

-

FTIR : Confirms ligand substitution via:

-

Disappearance of Ti-O-Pr stretches at 950 cm⁻¹.

-

Emergence of ester carbonyl peaks at 1700–1750 cm⁻¹.

-

-

¹³C NMR : Resonances at δ 165–175 ppm verify ester formation.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Density | 0.95 g/cm³ | Pycnometry |

| Refractive Index | 1.4810 | Abbe refractometer |

| Water Solubility | 597 μg/L (25°C) | Gravimetric analysis |

| Flash Point | 225.6°C | Pensky-Martens |

Alternative Synthesis Approaches

Titanium Tetrachloride Route

A patent (KR20010065659A) describes synthesizing titanium isopropoxide precursors via TiCl₄ and NH₃ gas :

4 + 4 \text{HOiPr} + 4 \text{NH}3 \rightarrow \text{Ti(OiPr)}4 + 4 \text{NH}4\text{Cl}

This method achieves 99.9% purity but requires stringent moisture control .

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to react titanium isopropoxide with solid isostearic acid, reducing solvent waste. Initial trials report 85% yield at 70°C.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Isopropyl titanium triisostearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.

Substitution: It can participate in substitution reactions where the isopropyl or isostearate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C57H112O7Ti

- Molecular Weight : 957.36 g/mol

- Density : 0.95 g/cm³

- Boiling Point : 400.8 °C at 760 mmHg

- Flash Point : 225.6 °C

Titanium triisostearoylisopropoxide is a viscous liquid that acts as a surface modifier due to its ability to form strong chemical bonds with hydroxyl groups on surfaces. This property enhances adhesion and stability in various formulations, making it particularly valuable in cosmetic and industrial applications .

Cosmetics and Personal Care Products

This compound is extensively used in cosmetics as a surface modifier . It enhances the adhesion and color development of pigments, improving the overall aesthetic quality of products such as foundations and sunscreens. Its ability to stabilize titanium dioxide nanoparticles is particularly noteworthy, as it influences the rheological properties of emulsions, leading to better product performance .

Case Study: Sunscreen Formulations

Research has demonstrated that incorporating this compound in sunscreen formulations containing titanium dioxide improves the stability and efficacy of UV protection. The compound acts as a hydrophobic coating agent, which helps maintain the dispersion of nanoparticles in the formulation .

Industrial Coatings

In industrial applications, this compound is utilized to enhance the adhesion and durability of paints and coatings on various substrates. Its unique properties allow for improved surface finishes and thermal stability in composite materials .

Case Study: Composite Materials

In composite manufacturing, this compound has been shown to improve the compatibility between inorganic fillers (such as calcium carbonate) and resins. This results in enhanced mechanical strength and reduced water absorption in final products .

Nanotechnology

The compound plays a significant role in nanotechnology, particularly in the synthesis of nanoparticles and nanocomposites. It acts as a stabilizing agent that prevents agglomeration during the formation of nanostructures .

Case Study: Nanocomposites Development

Studies have indicated that using this compound in the production of nanocomposites leads to improved dispersion of nanoparticles within polymer matrices, resulting in enhanced material properties such as strength and thermal resistance .

Mechanism of Action

The mechanism of action of isopropyl titanium triisostearate involves its ability to chemically bond to the surface of pigments and other substrates. The titanium atom forms covalent bonds with oxygen atoms on the substrate surface, creating a stable and hydrophobic layer. This enhances the dispersion and adhesion of the treated particles in various formulations .

Comparison with Similar Compounds

Structural and Functional Differences

Structural Insights :

- This compound’s bulky isostearoyl groups provide steric hindrance and improve solubility in nonpolar media, making it ideal for coupling hydrophobic polymers with inorganic fillers .

- Titanium tetraisopropoxide, with smaller isopropoxide ligands, is more reactive and hydrolyzes rapidly in the presence of moisture, limiting its use to controlled environments (e.g., sol-gel synthesis) .

Physical and Chemical Properties

Key Observations :

- This compound’s high thermal stability and low water reactivity make it suitable for high-temperature processing (e.g., plastics manufacturing) .

- Titanium tetraisopropoxide’s flammability and moisture sensitivity necessitate stringent handling protocols .

B. Industrial Coupling :

- This compound enhances filler-polymer adhesion in composites, outperforming simpler titanates (e.g., titanium tetraisopropoxide) in nonpolar systems due to its long alkyl chains .

- Titanium tetraisopropoxide is preferred in sol-gel processes for ceramic coatings, where rapid hydrolysis is advantageous .

Biological Activity

Titanium triisostearoylisopropoxide, also known as isopropyl titanium triisostearate, is a titanium-based compound with various applications in nanotechnology, cosmetics, and industrial coatings. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C228H436O16Ti

- Molecular Weight : 915.41 g/mol

- Density : 0.95 g/cm³

- Solubility : 597 µg/L at 25°C

- Boiling Point : 400.8 °C at 760 mmHg

- Flash Point : 225.6 °C

These properties indicate that this compound is a viscous liquid with low solubility in water, which can influence its biological interactions and applications.

This compound exhibits biological activity primarily through its interaction with cellular components. It has been shown to affect cellular processes, including:

- Cytotoxicity : Similar to other titanium compounds, it can induce cytotoxic effects in various cell types. For instance, titanium dioxide nanoparticles have demonstrated cytotoxicity and genomic DNA hypomethylation in human respiratory cells .

- Inflammatory Response : Studies indicate that titanium-based nanoparticles can provoke an inflammatory response characterized by increased expression of inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-2 .

Case Studies and Applications

-

Cosmetic Formulations :

- This compound is utilized as a surface modifier in cosmetic products to enhance the stability and performance of formulations containing titanium dioxide nanoparticles. It acts as a hydrophobic coating agent that influences the stability and rheological properties of emulsions .

- Research has indicated that formulations with this compound can exhibit cytotoxicity at higher concentrations, particularly when stored under adverse conditions.

- Nanotechnology :

-

Industrial Coatings :

- It is employed in industrial coatings to improve adhesion and durability on various substrates.

Cellular Effects

Titanium compounds are known to interact with biomolecules at the molecular level. The cytotoxic effects observed in studies suggest a potential for these compounds to disrupt normal cellular function through oxidative stress mechanisms or direct interaction with cellular structures .

Safety Concerns

Despite its utility, there are safety concerns associated with this compound, particularly regarding its potential cytotoxic effects when used in high concentrations or over prolonged periods. This necessitates further research into its long-term health impacts and environmental consequences .

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Cytotoxicity | Induces cell death in human respiratory cells |

| Inflammatory Response | Increases cytokine expression (TNF-α, IL-2) |

| Applications | Cosmetics, nanotechnology, industrial coatings |

| Safety Concerns | Potential toxicity at high concentrations |

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing titanium triisostearoylisopropoxide?

Methodological Answer :

this compound is typically synthesized via ester exchange reactions between titanium tetraisopropoxide (Ti(OiPr)₄) and isostearic acid under inert conditions. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous toluene at 80–100°C for 6–12 hours to prevent hydrolysis .

- Purification : Remove isopropanol byproduct via vacuum distillation and isolate the product through solvent evaporation .

- Characterization :

- FTIR : Confirm the replacement of isopropoxy groups by isostearate ligands via disappearance of Ti-O-Pr vibrations (~950 cm⁻¹) and emergence of carbonyl stretches (~1700 cm⁻¹) .

- NMR : Use ¹³C NMR to verify ester linkages (δ ~165–175 ppm for carbonyl carbons) .

- Elemental Analysis : Validate stoichiometry (e.g., C:H:O:Ti ratios) against theoretical values .

Q. How does this compound modify pigment surfaces in cosmetic formulations, and what analytical techniques validate its efficacy?

Mechanistic Insights :

The compound acts as a coupling agent by forming covalent bonds between its Ti-O groups and hydroxylated pigment surfaces (e.g., TiO₂ or mica). This creates a hydrophobic isostearate coating, improving dispersibility in nonpolar media .

- Experimental Validation :

- Contact Angle Measurements : Assess hydrophobicity post-treatment; contact angles >90° indicate successful surface modification .

- Dispersibility Tests : Measure oil absorption reduction (e.g., treated pigments show ≤30% oil uptake vs. untreated controls) .

- XPS/EDX : Confirm Ti presence on pigment surfaces to verify coating uniformity .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., vs. 3481.76) for this compound?

Data Contradiction Analysis :

The molecular weight discrepancy arises from structural ambiguity:

- (C₅₇H₁₁₂O₇Ti, MW 957.3) suggests a monomeric structure.

- (C₂₂₈H₄₃₆O₁₆Ti, MW 3481.76) implies a polymeric or oligomeric form.

Resolution Strategies : - MALDI-TOF/MS : Determine exact molecular weight distribution to identify oligomerization .

- Crystallography : Analyze single-crystal structures to confirm monomer vs. dimer configurations .

- Synthesis Replication : Compare products from different routes (e.g., stoichiometric vs. excess isostearic acid) .

Q. What thermal stability studies are critical for applications involving this compound?

Advanced Research Focus :

Decomposition temperatures (~285°C ) must be validated under application-specific conditions:

- TGA/DSC : Perform under nitrogen/air to assess thermal degradation kinetics and identify decomposition products (e.g., TiO₂ residues) .

- Isothermal Aging : Incubate at 150–200°C for 24–48 hours and monitor viscosity changes or precipitate formation .

- Kinetic Modeling : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition .

Q. How can researchers optimize this compound for high solid-content dispersions (>70%) in cosmetic formulations?

Experimental Design :

- Solvent Screening : Test compatibility with esters (e.g., ethylhexyl palmitate), hydrocarbons, and silicones using Hansen solubility parameters .

- Dispersion Protocol :

- High-Shear Mixing : Optimize rotor speed (e.g., 5000–10,000 rpm) and duration (15–30 mins) to minimize agglomeration .

- Particle Size Analysis : Use dynamic light scattering (DLS) to ensure D90 < 1 µm .

- Stability Testing : Centrifuge dispersions at 3000 rpm for 30 mins; <5% phase separation indicates robustness .

Q. What comparative studies differentiate this compound from other titanate coupling agents (e.g., KR-TTS)?

Performance Benchmarking :

- Surface Energy Analysis : Compare treated pigments using inverse gas chromatography (IGC) to quantify dispersive vs. acid/base interactions .

- Mechanical Properties : Incorporate treated fillers into polymer matrices (e.g., PP/PE) and measure tensile strength/modulus improvements .

- Hydrolytic Stability : Expose to 50–80% relative humidity and monitor Ti leaching via ICP-MS .

Q. How can hydrolysis of this compound be mitigated in aqueous formulations?

Advanced Stabilization Strategies :

- Coating with Silanes : Apply a secondary layer of aminosilanes (e.g., APTES) to shield Ti-O bonds .

- pH Optimization : Maintain formulations at pH 6–8 to slow hydrolysis kinetics .

- Encapsulation : Use liposomes or cyclodextrins to isolate the titanate from water .

Q. What analytical methods quantify residual this compound in complex matrices?

Method Development :

Properties

CAS No. |

61417-49-0 |

|---|---|

Molecular Formula |

C57H116O7Ti |

Molecular Weight |

961.4 g/mol |

IUPAC Name |

16-methylheptadecanoic acid;propan-2-ol;titanium |

InChI |

InChI=1S/3C18H36O2.C3H8O.Ti/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;/h3*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3; |

InChI Key |

IEKHISJGRIEHRE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |

Key on ui other cas no. |

61417-49-0 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

TITANIUM TRIISOSTEAROYLISOPROPOXIDE; TRIS(ISOOCTADECANOATO)PROPANOLATOTITANIUM; Isopropyltriisostearoyltitanate; titaniumtriisostearolyisopropoxide; tris(isooctadecanoato-o)(2-propanolato)-titaniu; tris(isooctadecanoato-O)(2-propanolato)-Titanium; tris(iso |

Origin of Product |

United States |

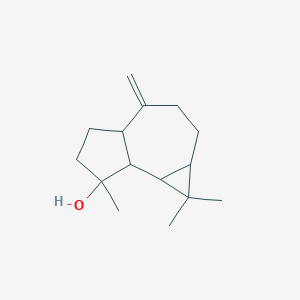

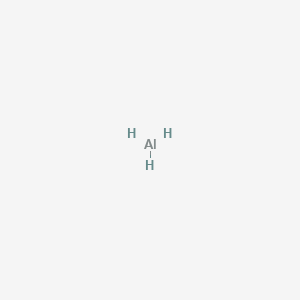

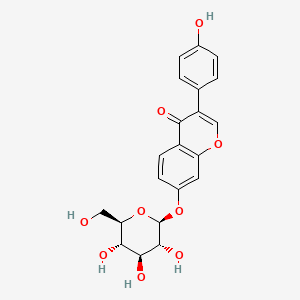

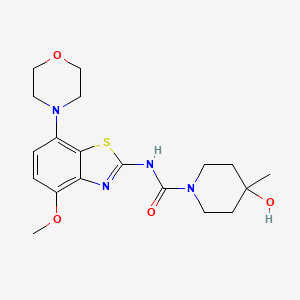

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.